3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile
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Overview
Description
3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile is a complex organic compound featuring a boron-containing dioxaborolane ring attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole core and boron-containing group. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 3-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)propanenitrile apart from similar compounds is its unique combination of the indazole core and the dioxaborolane group
Properties
Molecular Formula |
C17H22BN3O2 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H22BN3O2/c1-12-14-11-13(18-22-16(2,3)17(4,5)23-18)7-8-15(14)21(20-12)10-6-9-19/h7-8,11H,6,10H2,1-5H3 |
InChI Key |
OEGPGTVLLSLOBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)CCC#N |
Origin of Product |
United States |
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